molecular formula C10H8N4O B11902846 2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one CAS No. 109224-44-4

2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one

Cat. No.: B11902846
CAS No.: 109224-44-4
M. Wt: 200.20 g/mol
InChI Key: MWAHWFSAZYZZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a fused heterocyclic compound featuring a triazole ring fused to a quinazolinone scaffold. The compound is synthesized via cyclization reactions, as demonstrated in protocols for related triazoloquinazolinones . Key identifiers for this compound include CAS synonyms such as 774560-71-3 and ZINC8829155, highlighting its relevance in medicinal chemistry research .

Properties

CAS No.

109224-44-4

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-methyl-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C10H8N4O/c1-6-11-10-12-8-5-3-2-4-7(8)9(15)14(10)13-6/h2-5H,1H3,(H,11,12,13)

InChI Key

MWAHWFSAZYZZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC3=CC=CC=C3C(=O)N2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh oxidants.

Industrial Production Methods

Industrial production of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Cyclocondensation Reactions

Reaction with hydrazines or carbazides leads to fused heterocyclic systems. For example:

  • Hydrazine derivatives (e.g., 10a-d ) react with aldehydes/ketones to form hydrazones (11a-d ) in 68–83% yield . The reaction is confirmed by the disappearance of NH₂ signals in ¹H-NMR spectra .

  • Treatment with 1,1′-carbonyldiimidazole produces bis-triazoloquinazolinones (12a,b ) with strong IR C=O bands at 1,702–1,711 cm⁻¹ .

  • Reaction with carbon disulfide yields thioxo derivatives (13a,b ), characterized by ¹³C-NMR C=S resonances at 185.05–185.73 ppm .

Table 1: Cyclocondensation Products

ReactantProduct TypeYield (%)Key Spectral Data
Aldehydes/KetonesHydrazones (11a-d )68–83Loss of NH₂ (¹H-NMR)
1,1′-CarbonyldiimidazoleBis-triazoloquinazolinones (12a,b )49–57IR C=O: 1,702–1,711 cm⁻¹
Carbon disulfideThioxo derivatives (13a,b )56–61¹³C-NMR C=S: 185.05–185.73 ppm

Nucleophilic Substitution

The chlorine atom in related 5-chloro-triazoloquinazolines (9 ) is readily displaced by nucleophiles:

  • Sodium azide forms tetrazolo-triazoloquinazolines (17a-c ) in 51–60% yield .

  • Methyl 3-amino-thiophene-2-carboxylate yields pentacyclic compounds (18a,b ) with IR C=O bands at 1,670–1,677 cm⁻¹ .

Table 2: Substitution Reactions

SubstrateNucleophileProduct TypeYield (%)Conditions
9 Sodium azideTetrazolo derivatives (17a-c )51–60DMF, 90°C, 24 h
9 Methyl 3-amino-thiophene-2-carboxylatePentacyclic (18a,b )69–81Dioxane, NaH, reflux

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Phosphorus oxychloride induces cyclization of carbohydrazides (14a,b ) to bis-triazoloquinazolines (16a,b ) in 70–75% yield, confirmed by IR loss of C=O/NH bands .

  • Reaction with phenacyl chloride forms imidazoquinazoline derivatives (e.g., 15 ), with ¹H-NMR singlets at δ 7.96 ppm for CH-imidazole protons .

Functionalization at the Methyl Group

The methyl group undergoes modifications to introduce pharmacologically active moieties:

  • Chloroacetyl chloride in THF forms pyrrolo[2,1-b]quinazolindiones (e.g., 5 ), with IR C=O bands at 1,685–1,712 cm⁻¹ .

  • Thiophene carboxylates generate hybrid structures, as seen in PubChem CID 54582525, which features a thioether-linked imidazothiazole .

Reduction and Oxidation

  • LiAlH₄ reduces carbonyl groups to alcohols, as demonstrated in the synthesis of dihydrotriazoloquinazolines (7a-d ) with NH signals at δ 7.95 ppm .

  • Oxidation reactions remain underexplored but are plausible given the aromatic nitrogen-rich framework.

Key Research Findings

  • The compound’s reactivity is dominated by its triazoloquinazoline core, enabling diverse heterocyclic expansions .

  • Steric and electronic effects from substituents (e.g., methoxy, methylsulfanyl) modulate reaction pathways and yields .

  • Spectral techniques (¹H/¹³C-NMR, IR) are critical for tracking reaction progress and confirming product structures .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C11H9N3OC_{11}H_{9}N_{3}O and a molecular weight of 199.209 g/mol. The structure consists of a quinazolinone core fused with a triazole ring, which is known to enhance its biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 2-methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one exhibit promising antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Some derivatives have shown efficacy against various strains of Mycobacterium tuberculosis, with specific compounds demonstrating minimum inhibitory concentration (MIC) values comparable to established antitubercular agents like Isoniazid. A study highlighted the synthesis of quinoline-triazole conjugates that inhibit the InhA enzyme crucial for mycobacterial survival .
  • Broad-Spectrum Antimicrobial Effects : Other studies have reported that the compound and its derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity
The compound also shows potential in anticancer applications:

  • Cytotoxicity Studies : Research has demonstrated that certain derivatives can induce cytotoxic effects on various cancer cell lines. For instance, compounds derived from 2-methylquinazolin-4(3H)-one have been synthesized and evaluated for their antitumor activity .

Case Study 1: Antitubercular Activity

A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, specific compounds exhibited MIC values as low as 0.62 µg/mL, indicating strong antitubercular potential . Molecular docking studies confirmed favorable interactions with the target enzyme.

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing novel triazoloquinazolinones and evaluating their antimicrobial properties. Compounds were tested against several bacterial strains, showing significant inhibition rates. The most effective compounds had MIC values ranging from 6.25 µg/mL to 12.5 µg/mL .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntitubercular0.62
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-oneAntimicrobial6.25
Various Triazole DerivativesCytotoxicityVaries

Mechanism of Action

The mechanism of action of 2-Methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of PCAF, preventing its enzymatic activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents Saturation Key Feature Reference
2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one Methyl at C2 Unsaturated Base structure
THTQ None Saturated Tetrahydro scaffold
9-(2-Chlorophenyl)- derivative 2-Chlorophenyl at C9 Unsaturated Enhanced logP
2-Sulfanylidene- analog Thioxo group at C2 Unsaturated Sulfur incorporation

Table 2: Physicochemical Properties of Selected Compounds

Compound ID HRMS (Observed) IR (C=O stretch, cm⁻¹) HPLC Purity (%) Reference
19 522.9613 1697 93.8
20 264.0898 1690 100.0
22 N/A 1690 100.0

Antimicrobial Activity

  • Diphenylamine Derivatives: Triazoloquinazolinones with diphenylamine moieties exhibit MICs of 12.5 µM against Mycobacterium tuberculosis and Gram-positive bacteria, comparable to ampicillin (6.25 µM) .

Anti-inflammatory and Cytotoxic Potential

  • Anti-inflammatory Agents : Derivatives like methyl 2-(3,4-dihydroxyphenyl)-dihydropyrazoloquinazolin-9-one show superior activity to Diclofenac sodium in rat models .
  • Cytotoxicity: Pyrrolo[2,1-b]quinazolinones (e.g., compound 12) exhibit cytotoxic activity with 97.2% HPLC purity, suggesting structural versatility for oncology applications .

Biological Activity

2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O
  • Molecular Weight : 204.20 g/mol
  • CAS Number : 95353-74-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes cyclization reactions that yield the triazole and quinazoline rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Structure-activity relationship (SAR) analyses have shown that modifications to the triazole and quinazoline moieties can enhance potency against specific cancer types .

Antihypertensive Effects

Research has indicated that certain derivatives of quinazoline compounds exhibit antihypertensive properties. In vivo studies using animal models have shown that these compounds can effectively lower blood pressure by acting as adrenoblockers .

Anti-inflammatory Properties

Compounds related to this compound have been evaluated for their anti-inflammatory effects. A library of derivatives was screened for their ability to inhibit inflammatory pathways with promising results indicating that some compounds could reduce inflammation markers significantly .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and inflammation .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Ding et al., 2004Synthesized novel derivatives; evaluated anticancer activityIdentified several potent anticancer agents
Kottke & Kuehmstedt, 1985Evaluated antihypertensive effects in animal modelsConfirmed significant blood pressure reduction
Recent SAR StudiesAssessed modifications on biological activityEnhanced potency through strategic substitutions

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for synthesizing 2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one?

  • Answer : Two dominant approaches are widely used:

Copper-catalyzed domino reactions : Substituted N′-acetyl-2-bromobenzohydrazides react with cyanamide using CuI as a catalyst, yielding the target compound in good-to-excellent yields without requiring ligands or additives .

Tandem aza-Wittig/heterocumulene-mediated annulation : Iminophosphorane intermediates react with isocyanates, acyl chlorides, or CS₂/CO₂ to form the triazoloquinazolinone core. This method allows for functional group diversification, such as S-alkylation to introduce thioether substituents .

Q. What safety precautions should be followed when handling this compound?

  • Answer : General safety protocols for structurally similar quinazolinones include:

  • Preventive measures : Use fume hoods, wear PPE (gloves, lab coats), and avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and direct sunlight .
  • Emergency response : For skin/eye contact, rinse immediately with water; for ingestion, seek medical attention .

Q. What pharmacological activities have been reported for this compound?

  • Answer : Derivatives of 1,2,4-triazoloquinazolinones exhibit:

  • Antibacterial activity : Against Mycobacterium tuberculosis and Gram-positive bacteria (e.g., B. subtilis) via diphenylamine-substituted analogs .
  • Anti-inflammatory effects : Methyl-substituted analogs show activity exceeding Diclofenac sodium in rodent models, linked to interactions with cyclooxygenase enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazoloquinazolinone synthesis?

  • Answer : Key parameters include:

  • Catalyst selection : AgOTf-catalyzed hydroamination achieves high regioselectivity for fused heterocycles, while CuI offers cost efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance intramolecular cyclization efficiency .
  • Reusability : Deep eutectic solvents (e.g., NGPU) retain >90% catalytic activity after five cycles, reducing waste .

Q. How do structure-activity relationship (SAR) studies guide the design of bioactive triazoloquinazolinones?

  • Answer : Critical pharmacophores identified via SAR and docking studies include:

  • Substituent positioning : A 2-methyl group enhances metabolic stability, while 4-phenyl/heteroaryl groups improve binding to bacterial enzyme active sites .
  • Hydrophobic interactions : Trimethoxyaryl substituents at position 9 increase anti-inflammatory potency by fitting into hydrophobic pockets of COX-2 .

Q. What strategies resolve contradictions in reported catalytic efficiencies for triazoloquinazolinone synthesis?

  • Answer : Conflicting data (e.g., variable yields with AgOTf vs. CuI) can be addressed by:

  • Comparative analysis : Directly testing catalysts under identical conditions (e.g., substrate scope, solvent, temperature) .
  • Mechanistic studies : Using DFT calculations to identify rate-limiting steps, such as alkyne activation in AgOTf-mediated hydroamination .

Q. How can late-stage C-H functionalization expand the chemical space of triazoloquinazolinones?

  • Answer : Post-synthetic modifications include:

  • Direct arylation : Palladium-catalyzed C-H bond activation to introduce aryl/heteroaryl groups at position 3 .
  • Oxidative coupling : Using directing groups (e.g., pyridinyl) to install sulfonyl or alkyl moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.